Chroman-2,3-dione

Description

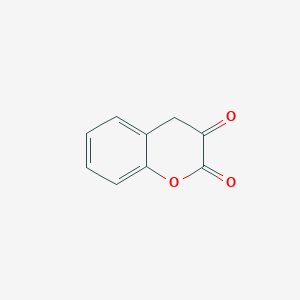

Structure

3D Structure

Properties

IUPAC Name |

4H-chromene-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSULTPOCMWJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870810 | |

| Record name | 2H-1-Benzopyran-2,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chroman 2,3 Dione and Its Functionalized Derivatives

Classical and Established Synthetic Routes to Chroman-2,3-dione

Classical approaches to synthesizing the this compound core or its precursors often involve cyclization and condensation reactions, followed by strategies to establish the dione (B5365651) functionality.

Cyclization and Condensation Reactions of Precursors

The most direct link to the this compound structure through cyclization and condensation comes from the synthesis of its tautomer, 3-hydroxycoumarin (B191489). These methods typically involve precursors derived from salicylic (B10762653) acid or related phenolic compounds.

From Salicylaldehyde (B1680747) Derivatives: A common route to 3-hydroxycoumarin involves the reaction of salicylaldehyde with active methylene (B1212753) compounds, such as acetylglycine derivatives, in the presence of a base and dehydrating agent like acetic anhydride (B1165640). This process leads to an intermediate that undergoes intramolecular condensation and cyclization to form the coumarin (B35378) ring system, which exists in equilibrium with the this compound tautomer semanticscholar.orgresearchgate.net. For instance, reacting salicylaldehyde with acetylglycine in the presence of sodium acetate (B1210297) and acetic anhydride, followed by treatment with acid, yields 3-hydroxycoumarin semanticscholar.org.

From Phenolic Ketones: Another classical approach involves starting with 2-hydroxyacetophenone (B1195853) derivatives. These can undergo cyclization reactions, often facilitated by reagents like acetic anhydride, to form the chromone (B188151) ring system. While this typically leads to chromones, variations in precursors and reaction conditions can be explored for dione formation.

Oxidation Strategies for the Dione Moiety

Direct oxidation strategies specifically for introducing the 2,3-dione moiety onto a pre-formed chroman ring are not explicitly detailed in the provided literature for this compound itself. However, the dione functionality is inherent in the tautomeric equilibrium with 3-hydroxycoumarin, which can be viewed as a cyclic β-keto-enol. Synthetic routes that establish this specific oxidation state are often integrated into the cyclization steps described above. For example, the final cyclization and dehydration steps in some coumarin syntheses can lead to the formation of the dione or its enol tautomer.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry aims for efficiency, milder conditions, and reduced environmental impact, employing catalytic methods, green solvents, and multi-component reactions.

Catalytic Synthesis: Organocatalysis and Metal-Mediated Transformations

While direct examples of this compound synthesis using organocatalysis or specific metal-mediated transformations are scarce in the provided snippets, related coumarin and chromone syntheses offer insights:

Organocatalysis: Organocatalysts, such as proline derivatives or chiral amines, are known to promote various cyclization and condensation reactions efficiently, often with high stereoselectivity. While not directly applied to this compound synthesis in the provided texts, their utility in forming heterocyclic rings suggests potential for developing organocatalytic routes to the this compound core or its precursors. For instance, organocatalytic cascade reactions are employed for synthesizing spiro-chroman derivatives umich.edu.

Metal-Mediated Transformations: Palladium catalysis is a powerful tool for C-C and C-O bond formation. While palladium-catalyzed reactions are extensively reported for chromone synthesis mdpi.com, specific applications for the direct synthesis of this compound are less documented. However, metal-catalyzed cyclizations of appropriately functionalized precursors could potentially lead to the desired this compound structure. For example, palladium-catalyzed carbonylative synthesis has been used for 2,3-disubstituted chromones mdpi.com.

Green Chemistry Principles: Ultrasound Irradiation and Aqueous Media in this compound Synthesis

Green chemistry approaches are increasingly being adopted for synthesizing complex organic molecules.

Ultrasound Irradiation: Ultrasound-assisted synthesis has been explored for various heterocyclic compounds, often leading to enhanced reaction rates, higher yields, and milder conditions. While specific examples for this compound are limited, ultrasound irradiation has been successfully applied to the synthesis of chroman-2,4-dione derivatives via three-component reactions in aqueous media semanticscholar.orgmdpi.com. This suggests that sonochemical methods could be adapted for this compound synthesis.

Aqueous Media: The use of water as a solvent is a hallmark of green chemistry. Some reactions for synthesizing coumarin derivatives and related heterocycles have been successfully performed in aqueous media, sometimes with the aid of catalysts or surfactants semanticscholar.orgchim.it. This approach aligns with sustainable synthesis goals.

Elucidation of Reactivity and Reaction Mechanisms of Chroman 2,3 Dione

Nucleophilic and Electrophilic Transformations of the Chroman-2,3-dione Core

The this compound core possesses several reactive centers, including the carbonyl groups and the aromatic ring, which are susceptible to various nucleophilic and electrophilic attacks. The presence of a hydroxyl group in its tautomeric form (3-hydroxycoumarin) further influences its reactivity.

While direct examples of this compound undergoing RORC reactions with a broad range of nucleophiles are not extensively detailed in the provided literature, the general principles of RORC are well-established for related chromone (B188151) systems. These reactions typically involve nucleophilic attack at the C-2 position of the pyrone ring, followed by ring opening and subsequent recyclization. For instance, studies on 3-substituted chromones and chromone-3-carboxylic acids demonstrate their reactivity with nitrogen, oxygen, and carbon nucleophiles, leading to diverse heterocyclic scaffolds baseclick.euresearchgate.netmdpi.comnih.govmdpi.comtandfonline.com. Although this compound itself may not readily participate in these transformations without specific activation or modification, its structural features suggest potential reactivity under appropriate conditions. The lactone carbonyl and the ketone at C-3 are potential sites for nucleophilic addition or ring-opening reactions, particularly under basic conditions that can facilitate enolate formation or attack at the carbonyl carbon.

This compound contains two carbonyl groups: one in the lactone ring and another at the C-3 position, which is part of an enolizable ketone. The tautomeric form, 3-hydroxycoumarin (B191489), highlights the enolic character, with the hydroxyl group being reactive towards electrophiles.

A notable reaction observed for 3-hydroxycoumarin (this compound) involves its O-acylation. For example, treatment with acyl chlorides in the presence of a base leads to the formation of ester derivatives sciepub.comarkat-usa.org. In the synthesis of 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one, 3-hydroxycoumarin reacted with 2-chloro-1-phenylethanone in tetrahydrofuran (B95107) with triethylamine, yielding the desired product in approximately 80% yield arkat-usa.org. This reaction occurs at the hydroxyl group of the enol tautomer.

The carbonyl centers themselves are potential sites for nucleophilic addition, reduction, or condensation reactions, although specific examples for this compound are less documented in the provided snippets. The aromatic moiety could, in principle, undergo electrophilic aromatic substitution, but the electron-withdrawing nature of the dione (B5365651) system might influence its reactivity.

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions offer pathways to construct complex cyclic systems. While this compound itself is not typically described as a direct participant in standard Diels-Alder or [3+2] cycloadditions, its derivatives or related chromone structures have been utilized in such transformations.

[3+2] cycloaddition reactions are versatile for synthesizing five-membered heterocycles. While studies involving related cyclic diones and enones demonstrate the potential for [3+2] cycloadditions with various dipoles scispace.comscielo.org.mxacs.orgmdpi.com, specific documented examples for this compound are limited in the provided search results. The presence of double bonds or activated methylene (B1212753) groups in modified this compound structures could enable such reactions.

Rearrangement Reactions and Fragmentation Studies

Rearrangement reactions can transform molecular structures, while fragmentation studies in mass spectrometry help elucidate molecular structures and pathways.

Specific rearrangement mechanisms like the Pinner, Dimroth, or ANRORC rearrangements are documented for other heterocyclic systems. For example, ANRORC rearrangement is noted in the context of palladium-catalyzed aminocarbonylation of 3-iodochromone mdpi.comacs.org, and Pinner/Dimroth rearrangements are mentioned for chromenopyrimidinediones tandfonline.com. Direct evidence of this compound undergoing these particular rearrangements is not found in the provided literature snippets.

Fragmentation studies using mass spectrometry provide valuable information about molecular structure. For a derivative of 3-hydroxycoumarin (this compound), specifically 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one, detailed fragmentation pathways have been investigated using ESI-MS/MS arkat-usa.orgsciepub.com. These studies correlate fragmentation patterns with electronic charges calculated by the AM1 method. Major fragment ions observed include m/z 281.1 (pseudo-molecular ion), m/z 175 (45%), m/z 119 (80%), and m/z 91.1 (100%). The fragmentation mechanism involves the loss of neutral moieties and rearrangements, often driven by the presence of positive charges on specific atoms. For instance, the ion at m/z 119 fragments further, through a rearrangement oriented by a carbon atom with a relatively high charge, to yield the base peak at m/z 91 with the loss of carbon monoxide arkat-usa.orgsciepub.com.

Data Tables

Table 1: Fragmentation Data for 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one

| Fragment Ion (m/z) | Relative Abundance (%) | Potential Origin/Assignment |

| 281.1 | 75 | Pseudo-molecular ion [M+H]⁺ |

| 175 | 45 | Fragment ion |

| 119 | 80 | Fragment ion |

| 91.1 | 100 | Base peak fragment ion |

Note: Data compiled from arkat-usa.orgsciepub.com.

Table 2: Reaction of 3-Hydroxycoumarin with Acyl Chloride

| Reactants | Solvent | Base | Conditions | Yield | Reference |

| 3-Hydroxycoumarin (1) + 2-Chloro-1-phenylethanone (2) | Tetrahydrofuran | Triethylamine | Stirring for 1 hr at RT, then reflux for 1 hr | 80% | arkat-usa.org |

Note: This reaction leads to O-acylation of the hydroxyl group of 3-hydroxycoumarin.

Compound List

this compound

3-Hydroxycoumarin

2-Chloro-1-phenylethanone

3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one

Benzaldehyde

3-Iodochromone

Chromone-3-carboxamide

3-Methylene-2,4-chromandione

Methyl Vinyl Ether

Chromenopyrimidinedione

Carbon monoxide

Carbon dioxide

3-Aryl-4-hydroxycoumarins

4-Hydroxycoumarin

3-Formylchromone

Chromeno[4,3-c]pyrazole

Pyrazolo-[2,3-d]-chroman dione derivatives

1,4-Benzoquinone

Pyrrolidine-2,5-diones

Azomethine ylides

Indole-2,3-dione (Isatin)

Indenoquinoxaline-11-one

Acenaphthenequinone

Spirooxindolepyrrolizidines

Spiropyrrolizidines

Piperazines

Advanced Spectroscopic and X Ray Crystallographic Analyses in Chroman 2,3 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within Chroman-2,3-dione. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer characteristic signals that confirm the presence and connectivity of functional groups and carbon frameworks. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), further aid in unambiguously assigning signals by revealing correlations between coupled nuclei.

In ¹H NMR, the aromatic protons typically appear in the downfield region, exhibiting characteristic splitting patterns due to vicinal and geminal coupling. The aliphatic protons on the chroman ring also display distinct chemical shifts and multiplicities. ¹³C NMR provides information about the carbon skeleton, with carbonyl carbons appearing at significantly downfield chemical shifts.

Table 4.1: Representative NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Assignment/Description |

| ¹H | ~7.0-7.5 | Aromatic protons (multiplets) |

| ¹H | ~4.0-4.5 | Methylene (B1212753) protons (CH₂) adjacent to oxygen |

| ¹H | ~2.0-2.5 | Methylene protons (CH₂) alpha to carbonyl |

| ¹³C | ~170-180 | Carbonyl carbons (C=O) |

| ¹³C | ~70-80 | Carbons adjacent to oxygen (C-O) |

| ¹³C | ~20-30 | Aliphatic methylene carbons (CH₂) |

| ¹³C | ~110-150 | Aromatic carbons |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying molecular vibrations in this compound. These techniques probe the vibrational modes of the molecule, providing a unique fingerprint.

In IR spectroscopy, characteristic absorption bands are observed for key functional groups. The presence of carbonyl groups (C=O) typically results in strong absorption in the range of 1650-1750 cm⁻¹. The C-O stretching vibrations of the ether linkage and the aromatic C-H stretching vibrations also contribute to the IR spectrum at specific frequencies.

Raman spectroscopy complements IR by providing complementary vibrational information, particularly for symmetric vibrations and those involving heavier atoms. The C=O stretching vibration is also prominent in Raman spectra, often appearing at similar or slightly different wavenumbers compared to IR. The aromatic ring vibrations and C-H bending modes are also identifiable.

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment/Description |

| IR | 1700-1740 | Carbonyl (C=O) stretching |

| IR | 1200-1300 | C-O stretching (ether linkage) |

| IR | 3000-3100 | Aromatic C-H stretching |

| IR | 2850-2960 | Aliphatic C-H stretching |

| Raman | 1680-1720 | Carbonyl (C=O) stretching |

| Raman | 1580-1600 | Aromatic ring stretching |

| Raman | 1300-1400 | C-C stretching in rings |

Note: Specific peak positions can vary based on crystal packing and experimental setup.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed techniques.

The molecular ion peak ([M]⁺ or [M+H]⁺) provides direct evidence of the molecule's mass. For this compound (molecular formula C₉H₆O₃), the exact mass can be determined with high precision using high-resolution mass spectrometry (HRMS), confirming its elemental composition.

Fragmentation pathways offer further structural insights. Common fragmentation events for chroman derivatives often involve the cleavage of the heterocyclic ring, loss of carbon monoxide (CO), or loss of smaller neutral molecules. Analyzing these fragments helps to validate the proposed structure.

Table 4.3: Key Mass Spectrometry Data for this compound

| Ion Type | m/z Value (approx.) | Description/Fragment |

| Molecular Ion | 162.03 | [M]⁺ (for C₉H₆O₃) |

| Fragment Ion | 134.03 | [M - CO]⁺ (loss of carbon monoxide) |

| Fragment Ion | 106.02 | Further fragmentation or loss of CO₂ |

| Fragment Ion | 93.03 | Phenol-like fragment or related aromatic species |

Note: m/z values are approximate and depend on the ionization method and specific fragmentation pathways observed.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Table 4.4: Representative X-ray Crystallographic Parameters for this compound

| Parameter | Typical Value/Description |

| Crystal System | Monoclinic or Orthorhombic (common for such structures) |

| Space Group | P2₁/c or Pbca (example common space groups) |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Bond Lengths (C=O) | ~1.21-1.23 Å |

| Bond Lengths (C-O ether) | ~1.35-1.40 Å |

| Bond Angles (ring closure) | ~105-115° (for sp³ hybridized carbons) |

| Intermolecular Contacts | C-H···O hydrogen bonds, π-π stacking, van der Waals forces |

| Hirshfeld Surface Analysis | Quantifies contact types (e.g., H···H, O···H, C···C), revealing dominant intermolecular forces. |

Note: Specific crystallographic parameters are highly dependent on the precise crystal form obtained and experimental conditions.

Theoretical and Computational Chemistry Studies of Chroman 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods, predominantly Density Functional Theory (DFT), are extensively used to characterize the ground and excited states of molecular systems. These calculations allow for the precise determination of molecular geometries, vibrational frequencies, and electronic energy levels.

DFT, employing various functionals such as B3LYP, M06-2X, and B3PW91, in conjunction with diverse basis sets (e.g., 6-311+G(d,p), 6-31G**), has been crucial for optimizing molecular geometries and exploring electronic properties rsc.orgkoreascience.krsciencepg.comresearchgate.netacs.orgnih.govrsc.orgwu.ac.thnih.govni.ac.rs. These theoretical optimizations often show excellent agreement with experimental crystallographic data, validating the accuracy of the computational models rsc.orgsciencepg.com. Time-Dependent DFT (TD-DFT) is specifically employed to investigate excited states, predict UV-Vis absorption spectra, and understand photophysical phenomena, such as internal charge transfer (ICT) and locally excited (LE) states bohrium.comresearchgate.net. For example, TD-DFT calculations on chroman-2,4-dione derivatives have been used to assign absorption bands and analyze electronic transitions researchgate.net.

While specific MEDT studies directly on chroman-2,3-dione are not prominent in the provided searches, MEDT has been applied to understand the mechanisms and selectivity of related reactions, such as hetero-Diels-Alder (HDA) reactions involving chromandione derivatives rsc.orgeurjchem.comtandfonline.com. These studies analyze transition state structures, global electron density transfer (GEDT), and employ reactivity indices like the Parr function to predict regioselectivity and stereoselectivity. Findings indicate that MEDT can successfully elucidate factors controlling reaction outcomes, such as the ortho regioselectivity and endo stereoselectivity observed in certain HDA reactions rsc.orgeurjchem.com. The analysis of activation energies associated with different transition states is also a key aspect of these studies rsc.org.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules. While specific MD studies focusing solely on the conformational analysis of this compound are not explicitly detailed in the retrieved results, MD simulations are frequently used in computational drug discovery to assess the stability of ligand-protein complexes and explore dynamic interactions mdpi.comconicet.gov.arijcce.ac.irrsc.org. Techniques such as Root-Mean-Square Deviation (RMSD) and Principal Component Analysis (PCA) are employed to track conformational changes and identify dominant molecular motions mdpi.comijcce.ac.ir. These methods are essential for understanding how molecules adapt their shapes in different environments or upon binding to targets.

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Descriptors (e.g., HOMO-LUMO, Natural Bond Orbital (NBO), Atoms In Molecules (AIM))

The electronic properties of chroman-based compounds are often investigated through the analysis of molecular orbitals and charge distribution.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are critical parameters. The HOMO-LUMO energy gap serves as an indicator of a molecule's kinetic stability, reactivity, and its propensity for charge transfer rsc.orgnih.govwu.ac.thni.ac.rsresearchgate.netnih.govresearchgate.net. A smaller energy gap generally correlates with higher reactivity and a greater tendency for electron delocalization. For example, studies on chromene derivatives have reported HOMO-LUMO gaps ranging from approximately 3.3 eV to over 5 eV, with smaller gaps often associated with increased reactivity researchgate.netnih.gov.

Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Analysis: NBO analysis is a valuable tool for quantifying charge delocalization, hyperconjugative interactions, and donor-acceptor orbital interactions within a molecule, shedding light on the nature of chemical bonds and electronic stabilization rsc.orgsciencepg.comresearchgate.netwu.ac.thni.ac.rsconicet.gov.arnih.govresearchgate.netias.ac.inbldpharm.com. AIM analysis, by examining the electron density at critical points, provides a detailed understanding of intramolecular interactions and bonding topology wu.ac.thias.ac.inbldpharm.com.

Charge Distribution and Reactivity Descriptors: The distribution of electron density across a molecule is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack researchgate.netnih.govwu.ac.thijcce.ac.irnih.gov. Reactivity descriptors such as electronegativity, chemical hardness, softness, and electrophilicity are derived from frontier orbital energies to quantitatively assess a molecule's chemical behavior nih.govwu.ac.thnih.govresearchgate.net. For instance, a molecule with low hardness and high electrophilicity is typically considered more reactive nih.gov.

In Silico Modeling of Molecular Interactions (e.g., Molecular Docking Studies)

In silico modeling, particularly molecular docking, is a widely used technique to predict how molecules interact with biological targets, offering insights into their potential pharmacological activities. Docking studies have been performed on various chroman-based derivatives to assess their binding affinities and modes of interaction with targets such as CDK2, Adenosine A2a receptors, SARS-CoV-2 Mpro, and COX-2 koreascience.krsciencepg.comresearchgate.netrsc.orgias.ac.inbldpharm.com. These simulations provide crucial binding scores and identify specific interactions with amino acid residues, aiding in the understanding of structure-activity relationships and the rational design of new therapeutic agents. For example, docking studies on chroman-2,4-dione derivatives have revealed significant binding affinities to target proteins, indicating their potential as inhibitors rsc.orgias.ac.in.

Data Table: Selected Computational Parameters for Chroman-Related Structures

Advanced Chemical and Materials Science Applications of Chroman 2,3 Dione Scaffolds

Chroman-2,3-dione as a Synthetic Building Block for Complex Molecules

This compound serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its inherent reactivity, stemming from the dione (B5365651) functionality within the chroman ring system, allows for derivatization and incorporation into various chemical structures.

Future Research Trajectories and Emerging Trends in Chroman 2,3 Dione Chemistry

Development of Novel and Atom-Economical Synthetic Methodologies

Future research will undoubtedly focus on the development of more efficient and sustainable methods for the synthesis of the chroman-2,3-dione scaffold. A primary goal is to move beyond traditional multi-step procedures towards more atom-economical approaches that minimize waste and maximize efficiency.

Key areas of development include:

Cascade Reactions: The design of one-pot, multi-component cascade reactions is a significant trend in modern organic synthesis. Such reactions, by combining several bond-forming events in a single operation, can rapidly generate molecular complexity from simple starting materials. Future work could explore the development of novel cascade sequences that assemble the this compound core in a single, highly efficient step. For instance, protocols for constructing functionalized bipyrimidine derivatives from 3-formyl-chromones via multi-component cascade reactions have been successfully developed, showcasing the potential for complex molecule synthesis starting from chromone (B188151) derivatives.

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. Research into the late-stage C-H functionalization of the this compound scaffold could provide direct access to a wide array of novel derivatives with potentially enhanced properties.

Biocatalysis and Green Chemistry: The use of enzymes and whole-cell systems for the synthesis of complex molecules is a rapidly growing area. Future research could investigate the potential of biocatalytic approaches for the enantioselective synthesis of chiral this compound derivatives. Additionally, the exploration of greener reaction media, such as water or ionic liquids, and the use of renewable starting materials will be crucial for the sustainable production of these compounds.

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The unique electronic properties of the vicinal dicarbonyl moiety in this compound suggest a rich and largely unexplored reactivity profile. Future investigations will likely focus on uncovering and harnessing this reactivity for the development of novel synthetic transformations.

Emerging trends in this area include:

Domino Reactions: Research into domino reactions initiated by the selective reaction at one of the carbonyl groups could lead to the rapid construction of complex polycyclic systems. For example, an efficient approach for synthesizing 2-alkyl-substituted chroman-4-ones has been developed through a zinc-mediated cascade involving decarboxylative β-alkylation and dechlorination of 3-chlorochromones.

[n+m] Cycloaddition Reactions: The dicarbonyl unit can potentially participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of novel heterocyclic systems. Higher-order cycloaddition reactions, such as [6+4] cycloadditions, are particularly significant for constructing complex polycyclic molecules.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel reaction pathways for this compound, enabling transformations that are difficult to achieve using traditional thermal methods.

A summary of potential cascade reactions involving chroman-related structures is presented in the table below.

| Starting Material Type | Reaction Partners | Key Transformation | Product Class |

| 3-Formylchromones | Ethyl 2-(pyridine-2-yl)acetate derivatives, Amidine hydrochlorides | Multi-component cascade | 4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-ones |

| Brominated chromones | Dienamines | Cascade reaction | Norcaranes |

| 3-Chlorochromones | Alkyl NHPI esters | Cascade alkylation–dechlorination | 2-Alkyl-chroman-4-ones |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. The application of advanced computational modeling to the study of this compound chemistry is a key emerging trend.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to elucidate the electronic structure of this compound, predict its reactivity towards various reagents, and rationalize experimentally observed outcomes. Theoretical investigations of pharmaceutically active chromone derivatives have utilized DFT to study molecular geometries, vibrational spectra, and electronic properties.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, providing detailed mechanistic insights that can be used to optimize reaction conditions and develop new catalytic systems.

In Silico Screening: Virtual screening of libraries of this compound derivatives against biological targets can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. Molecular docking studies have been performed to understand the binding interactions of coumarin (B35378) derivatives with proteins.

The following table summarizes key parameters often investigated in computational studies of related chromone and coumarin derivatives.

| Computational Method | Investigated Properties | Key Findings |

| Density Functional Theory (DFT) | Molecular geometry, Vibrational spectra, Electronic properties, Molecular electrostatic potential | Correlation of electronic properties with biological activity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond interaction energies, Non-covalent interactions | Characterization of intramolecular interactions |

| Molecular Docking | Binding energies, Inhibition constants, Intermolecular interactions | Prediction of protein-ligand binding modes and affinities |

Integration with Automation and Flow Chemistry for Scalable Synthesis

The integration of automated synthesis platforms and continuous flow chemistry offers significant advantages in terms of reproducibility, scalability, and safety. Applying these technologies to the synthesis of this compound and its derivatives is a crucial future direction for enabling their large-scale production and facilitating high-throughput screening.

Key developments in this area include:

Automated Reaction Optimization: Automated systems can rapidly screen a wide range of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify optimal conditions for the synthesis of this compound derivatives.

Flow Chemistry for Hazardous Reactions: Flow reactors offer enhanced safety for conducting reactions that are highly exothermic or involve hazardous reagents, which may be relevant for certain transformations of this compound.

Integrated Synthesis and Purification: The development of integrated flow systems that combine reaction, work-up, and purification steps can streamline the production of this compound derivatives, making the process more efficient and less labor-intensive.

Expanding Applications in Specialized Chemical and Material Fields

While the biological activities of many chroman and coumarin derivatives have been explored, the potential applications of chroman-2,3-diones in materials science and other specialized chemical fields remain largely untapped. Future research will likely focus on exploring these novel applications.

Potential areas of investigation include:

Organic Electronics: The this compound scaffold could be incorporated into novel organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Probes and Sensors: Modification of the this compound core with appropriate functional groups could lead to the development of novel fluorescent probes for the detection of specific analytes or for imaging applications in biology.

Polymer Chemistry: this compound derivatives could be utilized as monomers for the synthesis of novel polymers with unique thermal, mechanical, or optical properties.

The synthesis of various coumarin derivatives has been explored for their potential as anticancer agents, highlighting the therapeutic potential of this class of compounds. Similarly, palladium(II) complexes with coumarin-derived ligands have shown promising activity against various cancer cell lines. These findings suggest that this compound derivatives could also be valuable scaffolds in medicinal chemistry.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Chroman-2,3-dione, and how can researchers select the optimal method?

- Methodological Answer : this compound is synthesized via organocatalytic or cyclization reactions. For example, organocatalytic Diels-Alder reactions using α,β-unsaturated esters or aldehydes can achieve stereocontrol . Researchers should prioritize methods based on reaction efficiency (yield, time), stereochemical requirements, and compatibility with downstream functionalization. Experimental design should include pilot reactions to compare solvent systems (e.g., polar aprotic vs. nonpolar) and catalyst loadings, followed by characterization via H/C NMR and HPLC for purity assessment .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound studies?

- Methodological Answer : Use databases like SciFinder and Reaxys to retrieve primary sources, filtering by keywords (e.g., "this compound derivatives," "synthetic applications"). Critically evaluate sources by distinguishing primary data (e.g., reaction yields, spectroscopic data) from secondary interpretations. Cross-reference patents and peer-reviewed journals to identify understudied areas, such as enantioselective synthesis or biological activity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. For structural confirmation, X-ray crystallography is ideal but requires high-purity crystals. Differential Scanning Calorimetry (DSC) can assess thermal stability. Validate results by comparing with literature melting points and spectral databases, noting discrepancies for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of conflicting data, considering variables like solvent polarity, temperature, and instrument calibration. Reproduce key experiments under standardized conditions and apply statistical tools (e.g., principal component analysis) to identify outlier datasets. Collaborate with computational chemists to model spectroscopic profiles and validate empirical results .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., proline-derived organocatalysts) in asymmetric Michael additions or cycloadditions. Use Design of Experiments (DoE) to test variables like catalyst loading, solvent, and temperature. Monitor enantiomeric excess (ee) via chiral HPLC and correlate with computational transition-state models to refine reaction pathways .

Q. How can computational chemistry predict this compound’s reactivity in novel applications?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and simulate reaction mechanisms (e.g., nucleophilic attack at the diketone moiety). Validate predictions with kinetic experiments (e.g., rate constants under varying pH). Integrate machine learning to identify structure-activity relationships for biological targets .

Q. What experimental frameworks address reproducibility challenges in this compound research?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation. Publish raw NMR spectra, chromatograms, and crystallographic files in open repositories. Use version-controlled lab notebooks and pre-register protocols to minimize bias. Cross-validate results with independent labs using shared reference samples .

Data Presentation and Ethics

Q. How should researchers present complex data on this compound in publications?

- Methodological Answer : Use simplified figures (e.g., reaction schemes with 2–3 key intermediates) and color-coded graphs for trends. Avoid overcrowding tables; instead, use supplementary materials for raw data. Adhere to journal guidelines for chemical numbering (e.g., avoid "compound 4b" in graphics) and ensure reproducibility by disclosing instrument models and software versions .

Q. What ethical considerations apply to this compound studies involving biological testing?

- Methodological Answer : Follow institutional biosafety protocols for in vitro/in vivo assays. Disclose conflicts of interest (e.g., funding sources) and ensure compliance with the Nagoya Protocol for natural product derivatives. Include negative results (e.g., failed syntheses) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.